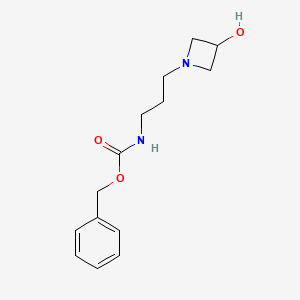
5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methoxyethoxy, and dimethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with dimethylamine under dehydrating conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using a suitable hydroxylating agent.
Attachment of the Methoxyethoxy Group: The methoxyethoxy group is typically introduced through an etherification reaction, where the hydroxy group on the benzamide core reacts with 2-methoxyethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkoxy-substituted derivatives.
科学的研究の応用
5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyethoxy groups play a crucial role in binding to these targets, while the dimethylamino group may enhance its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-Hydroxy-2-(2-ethoxyethoxy)-N,N-dimethylbenzamide
- 5-Hydroxy-2-(2-methoxyethoxy)-N,N-diethylbenzamide
- 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzoate
Uniqueness
5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and physical properties. Its methoxyethoxy group provides flexibility and potential for further functionalization, while the dimethylamino group enhances its interaction with biological targets.
特性
IUPAC Name |
5-hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-13(2)12(15)10-8-9(14)4-5-11(10)17-7-6-16-3/h4-5,8,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRYQOWKAMGCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3'-carboxylic acid tert-butyl ester](/img/structure/B8130548.png)

![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine](/img/structure/B8130558.png)

![N-Methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide](/img/structure/B8130592.png)
![Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide](/img/structure/B8130600.png)


![1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B8130623.png)




